![molecular formula C12H13N3O2 B3001446 4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine CAS No. 1187767-30-1](/img/structure/B3001446.png)
4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit potent inhibitory activity against glycogen synthase kinase-3 (GSK-3), an important enzyme involved in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
The benzodioxole moiety is a common feature in many compounds with significant biological activity. Research has shown that derivatives of benzodioxole, such as 4-(1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine , can exhibit anticancer properties . These compounds can be designed to target specific cancer cells, potentially leading to the development of new anticancer drugs.
Antioxidant Activity
Compounds containing the 1,3-benzodioxole structure have been reported to possess antioxidant properties . This makes them valuable in the study of diseases caused by oxidative stress and could lead to the development of treatments that mitigate damage caused by free radicals.
Synthesis of Heterocyclic Compounds
The compound can serve as a precursor in the synthesis of various heterocyclic compounds. These heterocycles can have a wide range of applications, including medicinal chemistry and material science .
Pharmacological Studies
The structural components of 4-(1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine are found in pharmacophores, which are parts of molecules responsible for their biological activity. This makes the compound a candidate for the development of new drugs with diverse pharmacological effects .
Biological Activity Research
The presence of the 1,3-benzodioxole ring system indicates potential for a broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, and spasmolytic effects . Further research into these areas could uncover new therapeutic uses.
Chemical Synthesis and Organic Reactions
This compound can also be used in organic synthesis, serving as a building block for more complex molecules. Its reactivity could be explored in various chemical reactions, contributing to the field of synthetic organic chemistry .
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-8-11(12(13)15-14-8)7-3-4-9-10(5-7)17-6-16-9/h3-5H,2,6H2,1H3,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIKFVDINPZEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine | |
CAS RN |
1187767-30-1 |
Source
|
Record name | 4-(1,3-dioxaindan-5-yl)-3-ethyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.